
D-Galactose-d1-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-d1-4: is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. It is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes. D-Galactose is a reducing sugar that participates in the Maillard browning reaction and exists in two predominant forms, α and β-pyranose, in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose-d1-4 can be synthesized through various methods, including microbial fermentation and enzyme-catalyzed conversion. One common approach involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose . Another method involves the biocatalytic production of galactosylated compounds from agricultural by-products like tamarind kernel powder, followed by enzymatic digestion and fermentation .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, employing advanced biotechnological techniques to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-d1-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in redox reactions. For example, it can be oxidized to D-Galacturonic acid, a component of pectin .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and enzymes. For instance, acid hydrolysis can break down disaccharides like lactose into D-Galactose and D-Glucose . Enzymatic reactions, such as those catalyzed by L-arabinose isomerase, are also prevalent .
Major Products: The major products formed from the reactions of this compound include D-Tagatose, D-Galacturonic acid, and various galactosylated compounds. These products have significant applications in food, pharmaceuticals, and biofuels .
Scientific Research Applications
Chemistry: In chemistry, D-Galactose-d1-4 is used as a precursor for synthesizing various galactosylated compounds. It is also employed in studying carbohydrate chemistry and enzymatic reactions involving galactose .
Biology: In biological research, this compound is used to study galactose metabolism and its role in cellular processes. It serves as a model compound for investigating the effects of galactose on cellular functions and aging .
Medicine: In medicine, this compound is utilized in drug delivery systems and diagnostics. It acts as a ligand to target cells expressing galactose receptors, enhancing the delivery of therapeutic agents to specific tissues .
Industry: Industrially, this compound is used in the production of low-calorie sweeteners like D-Tagatose. It is also a raw material for biofuel production from galactose-rich biomass .
Mechanism of Action
D-Galactose-d1-4 exerts its effects through interactions with specific cell receptors and metabolic pathways. It is involved in the Leloir pathway of galactose metabolism, where it is converted to glucose-1-phosphate and subsequently enters glycolysis . The compound also influences oxidative stress and mitochondrial function, contributing to its role in aging and cellular health .
Comparison with Similar Compounds
D-Glucose: A closely related aldohexose and an epimer of D-Galactose.
D-Tagatose: A low-calorie sweetener derived from D-Galactose.
D-Galacturonic acid: An oxidized form of D-Galactose, a component of pectin.
Uniqueness: D-Galactose-d1-4 is unique due to its deuterium labeling, which makes it valuable for tracing metabolic pathways and studying reaction mechanisms. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D |
InChI Key |
GZCGUPFRVQAUEE-CAXGRQCFSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
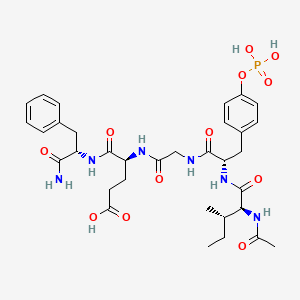

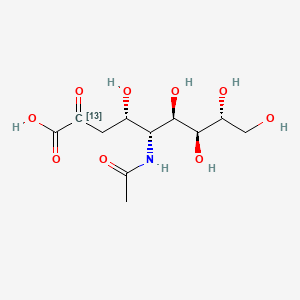
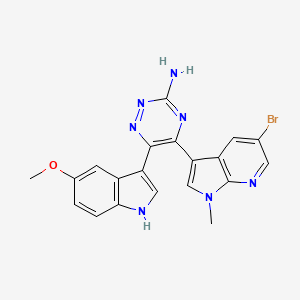

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

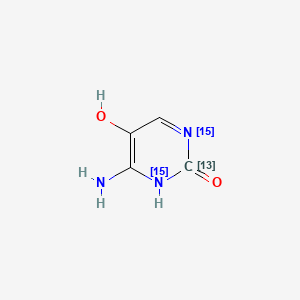

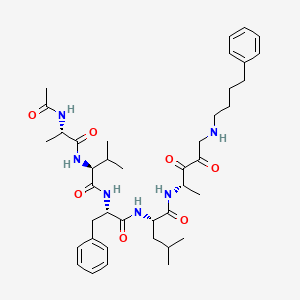
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
